molecular formula C31H32BrNO4S2 B610985 SR9243 CAS No. 1613028-81-1

SR9243

Cat. No.: B610985
CAS No.: 1613028-81-1
M. Wt: 626.62
InChI Key: InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3
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Description

SR9243 is a novel liver X receptor (LXR) inverse agonist. Liver X receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer and rheumatoid arthritis .

Biochemical Analysis

Biochemical Properties

SR9243 interacts with the liver-X-receptor (LXR), a nuclear receptor that regulates lipid metabolism and inflammation . By acting as an inverse agonist, this compound induces LXR-corepressor interaction, which leads to the downregulation of LXR-mediated gene expression involved in downstream biochemical reactions . This includes the suppression of key glycolytic enzymes such as LDH-A, HK2, G6PD, GLUT1, and HIF-1 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits the Warburg effect and lipogenesis in cancer cells, leading to a reduction in their viability . Furthermore, this compound has been reported to induce apoptosis in tumor cells without harming normal cells . It also disrupts the LPS/IFN-γ-induced Warburg effect in M1 macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the liver-X-receptor (LXR). As an inverse agonist, this compound enhances the recruitment of corepressors to LXRs at target-gene promoters, resulting in the suppression of gene expression . This leads to a reduction in the expression of genes involved in glycolysis and lipogenesis, thereby inhibiting these processes in cancer cells .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been reported that this compound can significantly inhibit tumor growth and survival over time

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects on tumor growth . It has been reported to significantly reduce tumor growth at certain dosages without causing weight loss, hepatotoxicity, or inflammation .

Metabolic Pathways

This compound is involved in the regulation of metabolic pathways through its interaction with the liver-X-receptor (LXR) . It targets the Warburg effect, a metabolic pathway that involves the conversion of glucose to lactate in cancer cells even in the presence of oxygen . This compound also inhibits lipogenesis, a process that involves the synthesis of fatty acids and triglycerides .

Transport and Distribution

It is known that this compound can penetrate cells to interact with the liver-X-receptor (LXR), suggesting that it can be effectively transported into cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given that its primary target, the liver-X-receptor (LXR), is a nuclear receptor, it is likely that this compound localizes to the nucleus to exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR9243 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

SR9243 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

    Chemistry: SR9243 is used as a tool compound to study the role of liver X receptors in lipid metabolism and gene regulation.

    Biology: It is used to investigate the effects of liver X receptor modulation on cellular processes such as inflammation and apoptosis.

    Medicine: this compound has shown promise in the treatment of cancer, rheumatoid arthritis, and metabolic disorders by modulating liver X receptor activity.

    Industry: The compound is used in the development of new therapeutic agents targeting liver X receptors .

Mechanism of Action

SR9243 exerts its effects by binding to liver X receptors and acting as an inverse agonist. This interaction leads to the recruitment of corepressors and the suppression of liver X receptor-mediated gene expression. The compound disrupts the Warburg effect in cancer cells, suppressing glycolytic and lipogenic gene expression and reducing glycolytic metabolites and lipid production. This results in the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SR9243

This compound is unique in its ability to act as an inverse agonist, selectively targeting liver X receptors and downregulating their activity. Unlike LXR agonists, which activate gene expression, this compound suppresses it, making it a valuable tool for studying the negative regulation of liver X receptors and their role in disease .

Properties

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQFEJFTCLKXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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